N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Description
N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thiophene ring, and a piperidine moiety, making it structurally complex and interesting for research.
Properties
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-23-12-13(8-9-19(23)24)21-20(25)15-11-17(18-7-4-10-26-18)22-16-6-3-2-5-14(15)16/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKKHCNQBJIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Piperidine Moiety Addition: The piperidine ring can be added via a reductive amination reaction, where a ketone intermediate reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling: The final step involves coupling the piperidine derivative with the quinoline-thiophene intermediate using a carboxylation reaction, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline or thiophene rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated quinoline or thiophene derivatives.
Substitution: Various substituted quinoline or thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research might focus on its potential as an anti-inflammatory or anticancer agent. The presence of the quinoline and thiophene rings, which are common in many bioactive molecules, supports this potential.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action of N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the thiophene ring might interact with protein active sites, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in organic synthesis.
Piperidine Derivatives: Compounds like piperidine itself, which is a common scaffold in medicinal chemistry.
Uniqueness
N-(1-methyl-6-oxopiperidin-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to the combination of its structural elements, which are not commonly found together in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
